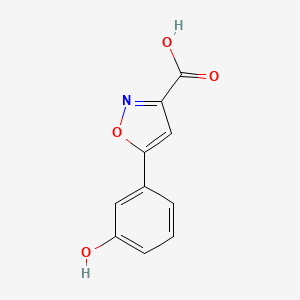

5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid is a compound that belongs to the class of organic compounds known as isoxazoles, which are aromatic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The specific structure of this compound includes a hydroxyphenyl group at the 5-position and a carboxylic acid group at the 3-position of the isoxazole ring .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the cycloaddition of nitrile oxides to appropriate dipolarophiles, such as acrylates or acrylamides, to form isoxazole rings . Another method includes the treatment of beta-keto esters with hydroxylamine, which can lead to the formation of 3-isoxazolols . Additionally, the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives has been reported, which are synthesized starting from hydroxyiminomethyl isoxazoles and further reacted with various aldehydes to obtain the corresponding esters .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been studied using X-ray crystallography. For instance, the crystal structure of 3-hydroxy-5-phenylisoxazole has been determined, revealing monoclinic crystals with specific cell dimensions and a molecular structure that exhibits conjugation and planarity . The structural properties of isoxazole-based liquid-crystalline materials have also been investigated using density functional theory (DFT) methods, providing insights into their equilibrium geometries in the gas phase .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, 5-arylisoxazole-3-hydroxamic acids can rearrange to form 1,2,5-oxadiazoles under the action of aqueous KOH . Reductive cleavage of isoxazoline carboxylic acids with zinc in acetic acid has been described, leading to the formation of lactones, while oxidative cleavage can yield aldehydes and nitriles . The tautomerism of isoxazole compounds has been observed, with the existence of different forms depending on the solvent polarity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl or carboxylic acid groups can affect their acidity, basicity, and solubility. Isoxazol-5-ones, for example, have been compared in acidity to carboxylic acids . The introduction of specific substituents can also enhance the biological activity of these compounds, as seen in the case of 5-phenylisoxazole-3-carboxylic acid derivatives, which have been analyzed for their xanthine oxidase inhibitory activity . The liquid-crystalline properties of certain isoxazole derivatives have been explored, with some compounds displaying nematic and smectic phases .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Heterocyclic compounds, particularly isoxazoles and isoxazolines, are crucial in the synthesis of natural products, drugs, herbicides, and agrochemicals due to their pharmacological activities. The preparation of pharmacologically active isoxazoles, including 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid derivatives, can be achieved through selective and versatile methodologies. These methods involve the reaction of aryl nitrile oxides with enolates of carbonyl compounds, followed by aromatization, allowing for the synthesis of isoxazoles in high yields (Vitale & Scilimati, 2013).

Tautomerism Studies

Research on 5-hydroxyisoxazoles, including 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid, has provided insights into the tautomerism of heteroaromatic compounds. These studies show that certain isoxazoles exist in different tautomeric forms depending on the solvent's polarity, which significantly impacts their basicity and chemical reactivity (Boulton & Katritzky, 1961).

Antitumor Activity

Isoxazolyl- and isothiazolylcarbamides derived from 5-phenylisoxazol-3-carboxylic acids exhibit promising antitumor activities. These compounds, through a series of cascade transformations, have shown high efficacy in enhancing the effects of cytostatic drugs used in medical practice, highlighting the potential of 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid derivatives in cancer treatment (Potkin et al., 2014).

Synthetic Methodologies

The synthesis of hydroxybenzaldehyde derivatives containing an isoxazole heteroring, starting from 5-phenylisoxazole-3-carboxylic acids, underscores the compound's versatility as a precursor for further chemical transformations. These methodologies facilitate the production of Schiff bases and their reduction to amines, offering pathways for creating novel compounds with potential applications in various fields (Potkin et al., 2012).

Eigenschaften

IUPAC Name |

5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-2-6(4-7)9-5-8(10(13)14)11-15-9/h1-5,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLIVLUJZHTSRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390099 |

Source

|

| Record name | 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | |

CAS RN |

832740-37-1 |

Source

|

| Record name | 5-(3-Hydroxyphenyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)